N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}acetamide
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Overview
Description
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a complex organic compound that features a thiadiazole ring and an imidazole ring, both of which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the formation of the 1,3,4-thiadiazole ring, which can be synthesized through the cyclization of thiosemicarbazide with carbon disulfide under basic conditions. The benzylsulfanyl group is then introduced via a nucleophilic substitution reaction.
The imidazole ring is synthesized separately, often starting from glyoxal and ammonia or primary amines. The 4-methyl-5-(2-methylpropyl) substituent is introduced through alkylation reactions. Finally, the two rings are connected through a sulfanyl linkage, forming the complete compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to increase reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl groups, typically using reducing agents like lithium aluminum hydride.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, or halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Desulfurized derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to the biological activities of the thiadiazole and imidazole rings.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The imidazole ring can bind to metal ions, affecting various biochemical pathways. The compound may exert its effects through the inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of metal ion concentrations.
Comparison with Similar Compounds
Similar Compounds
- **N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}acetamide
- **N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}acetamide
- **N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}acetamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer unique biological and chemical properties. The presence of both a thiadiazole and an imidazole ring, along with the benzylsulfanyl group, makes it distinct from other similar compounds.
Properties
Molecular Formula |
C19H23N5OS3 |
---|---|
Molecular Weight |
433.6 g/mol |
IUPAC Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[[5-methyl-4-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H23N5OS3/c1-12(2)9-15-13(3)20-17(21-15)26-11-16(25)22-18-23-24-19(28-18)27-10-14-7-5-4-6-8-14/h4-8,12H,9-11H2,1-3H3,(H,20,21)(H,22,23,25) |
InChI Key |
MPZKETMDUHZFKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1)SCC(=O)NC2=NN=C(S2)SCC3=CC=CC=C3)CC(C)C |
Origin of Product |
United States |
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